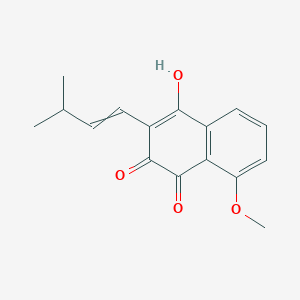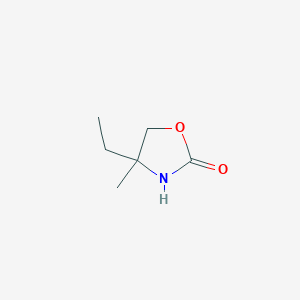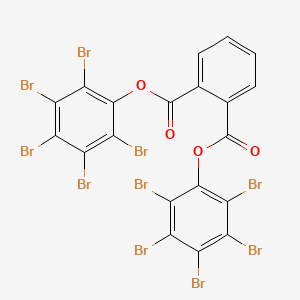
Bis(pentabromophenyl) benzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentabromophenyl) benzene-1,2-dicarboxylate is a chemical compound known for its unique structure and properties. It is composed of two pentabromophenyl groups attached to a benzene-1,2-dicarboxylate core. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentabromophenyl) benzene-1,2-dicarboxylate typically involves the reaction of pentabromophenol with benzene-1,2-dicarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), and under controlled temperature conditions. The mixture is heated to around 60°C and then gradually increased to 86°C, followed by refluxing for a couple of hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pentabromophenyl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The bromine atoms in the pentabromophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce less brominated compounds
Applications De Recherche Scientifique
Bis(pentabromophenyl) benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of bis(pentabromophenyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets and pathways within cells. The brominated phenyl groups can interact with various enzymes and receptors, potentially leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with oxidative stress pathways and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pentabromophenyl) ether: Another brominated compound with similar applications in flame retardants and industrial chemicals.
Diisobutyl phthalate: A phthalate ester used as a plasticizer with different chemical properties but similar industrial applications.
Uniqueness
Bis(pentabromophenyl) benzene-1,2-dicarboxylate is unique due to its specific structure, which provides distinct reactivity and interaction profiles compared to other brominated compounds. Its dual pentabromophenyl groups offer enhanced stability and reactivity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
57212-63-2 |
|---|---|
Formule moléculaire |
C20H4Br10O4 |
Poids moléculaire |
1107.3 g/mol |
Nom IUPAC |
bis(2,3,4,5,6-pentabromophenyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H4Br10O4/c21-7-9(23)13(27)17(14(28)10(7)24)33-19(31)5-3-1-2-4-6(5)20(32)34-18-15(29)11(25)8(22)12(26)16(18)30/h1-4H |
Clé InChI |
QAGNXLQPOCMCSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)C(=O)OC3=C(C(=C(C(=C3Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


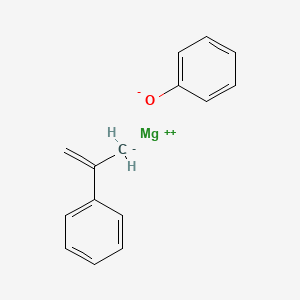
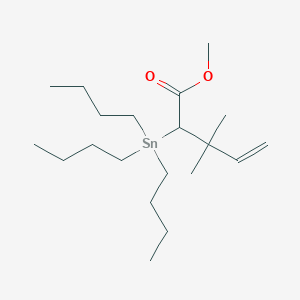
![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)
![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)

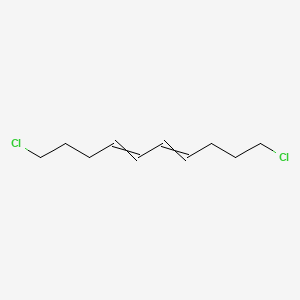

![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)
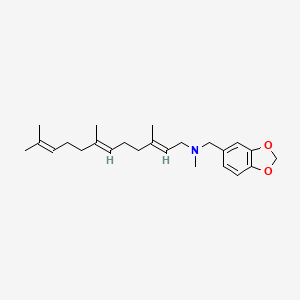
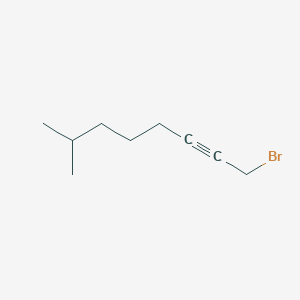
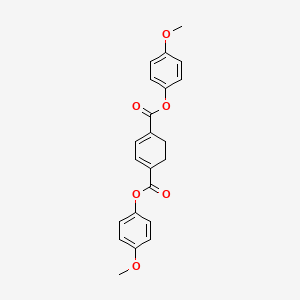
![1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14617593.png)
